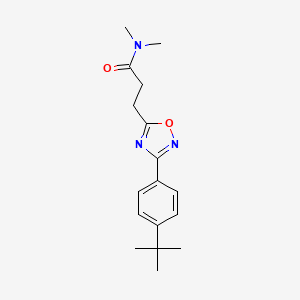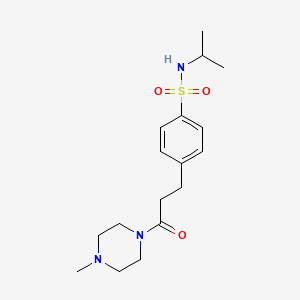
ethyl 4-(2-(N-phenethylmethylsulfonamido)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-(N-phenethylmethylsulfonamido)acetamido)benzoate, also known as EPM, is a synthetic compound that has been extensively used in scientific research due to its unique properties. This compound is a sulfonamide derivative of benzoic acid and has a molecular weight of 396.5 g/mol.
Mécanisme D'action
Ethyl 4-(2-(N-phenethylmethylsulfonamido)acetamido)benzoate inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate ions. This leads to the accumulation of carbon dioxide in tumor cells, which results in acidification of the intracellular environment and ultimately leads to cell death.
Biochemical and Physiological Effects:
ethyl 4-(2-(N-phenethylmethylsulfonamido)acetamido)benzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the growth and metastasis of cancer cells, inhibit angiogenesis, and enhance the efficacy of chemotherapy and radiation therapy. It has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as diabetes, cardiovascular disease, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 4-(2-(N-phenethylmethylsulfonamido)acetamido)benzoate in lab experiments is its high selectivity and potency towards CA IX. This allows for the specific targeting of cancer cells without affecting normal cells. However, one of the limitations of using ethyl 4-(2-(N-phenethylmethylsulfonamido)acetamido)benzoate is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the use of ethyl 4-(2-(N-phenethylmethylsulfonamido)acetamido)benzoate in scientific research. One potential application is in the development of novel cancer therapies that target CA IX. Another potential application is in the treatment of various diseases associated with inflammation and oxidative stress. Additionally, further research is needed to optimize the synthesis and formulation of ethyl 4-(2-(N-phenethylmethylsulfonamido)acetamido)benzoate to improve its solubility and bioavailability.
Conclusion:
In conclusion, ethyl 4-(2-(N-phenethylmethylsulfonamido)acetamido)benzoate is a synthetic compound that has been extensively used in scientific research due to its ability to inhibit the activity of CA IX. It has a wide range of biochemical and physiological effects and has potential applications in the development of novel cancer therapies and the treatment of various diseases associated with inflammation and oxidative stress. Further research is needed to optimize its synthesis and formulation and to explore its full potential in scientific research.
Méthodes De Synthèse
The synthesis of ethyl 4-(2-(N-phenethylmethylsulfonamido)acetamido)benzoate involves the reaction of ethyl 4-aminobenzoate with N-phenethylmethylsulfonamide in the presence of acetic anhydride and triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by recrystallization to obtain ethyl 4-(2-(N-phenethylmethylsulfonamido)acetamido)benzoate in high yield and purity.
Applications De Recherche Scientifique
Ethyl 4-(2-(N-phenethylmethylsulfonamido)acetamido)benzoate has been extensively used in scientific research due to its ability to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. CA IX is involved in the regulation of pH in tumor cells and is essential for their survival. Inhibition of CA IX activity by ethyl 4-(2-(N-phenethylmethylsulfonamido)acetamido)benzoate has been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
ethyl 4-[[2-[methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-27-20(24)17-9-11-18(12-10-17)21-19(23)15-22(28(2,25)26)14-13-16-7-5-4-6-8-16/h4-12H,3,13-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNGELBAWDLAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)








